

Comparative Guide: PF-06410293 (Adalimumab Biosimilar) vs. Adalimumab in Rheumatoid Arthritis Models

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Compound of Interest		
Compound Name:	PF-05214030	
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This guide provides a comparative analysis of Pfizer's adalimumab biosimilar, PF-06410293 (Abrilada®), and its reference product, adalimumab (Humira®), in the context of rheumatoid arthritis (RA).

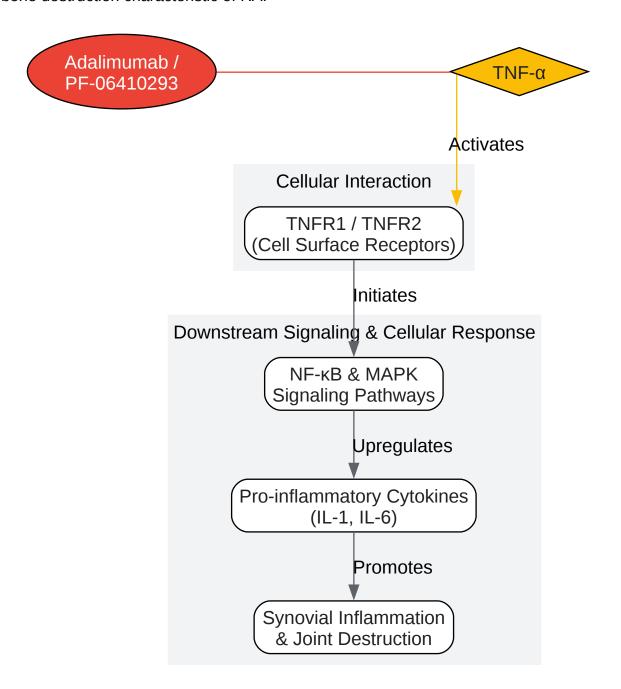
Editor's Note: Initial inquiries regarding "PF-05214030" revealed a likely discrepancy in the compound identifier. Publicly available scientific literature and drug development resources consistently identify PF-05214030 as a small molecule TRPV4 antagonist[1][2]. In contrast, Pfizer's adalimumab biosimilar developed for rheumatoid arthritis is designated PF-06410293[3][4][5]. This guide will proceed with the comparison of PF-06410293 and adalimumab. While preclinical studies confirming the biosimilarity of PF-06410293 were conducted for regulatory approval, detailed in vivo data from animal models are not extensively published in peer-reviewed literature[3]. Therefore, this guide presents the robust clinical comparison data available and details the standard preclinical models and protocols used to evaluate the reference product, adalimumab.

Mechanism of Action: TNF-α Inhibition

Both PF-06410293 and adalimumab are recombinant human IgG1 monoclonal antibodies that target and neutralize Tumor Necrosis Factor-alpha (TNF- α)[4][6]. TNF- α is a critical proinflammatory cytokine implicated in the pathogenesis of rheumatoid arthritis. By binding to both



soluble and transmembrane TNF-α, these antibodies prevent its interaction with the p55 (TNFR1) and p75 (TNFR2) cell surface receptors[6]. This blockade disrupts the downstream inflammatory cascade, reducing inflammation, synovial hyperplasia, and mitigating the cartilage and bone destruction characteristic of RA.



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Caption: Mechanism of action for Adalimumab and its biosimilar, PF-06410293.



Comparative Efficacy and Safety Data (Clinical)

A pivotal Phase 3, randomized, double-blind clinical trial (REFLECTIONS B538-02) evaluated the therapeutic equivalence of PF-06410293 and adalimumab in patients with moderately to severely active RA who had an inadequate response to methotrexate[7][8].

Table 1: Primary Efficacy Endpoint at Week 12

The primary endpoint was the American College of Rheumatology 20% improvement (ACR20) response rate at week 12. Equivalence was established as the confidence intervals for the treatment difference fell within predefined margins[7].

Treatment Group	N	ACR20 Responders (%)	Treatment Difference (95% CI)
PF-06410293	297	68.7%	\multirow{2}{*}{-3.98% (-10.38%, 4.44%)}
Adalimumab-EU	300	72.7%	
Data based on the			-
intention-to-treat (ITT)			
population with			
observed data.			
Sourced from			
Fleischmann RM, et			
al. Arthritis Res Ther.			
2018[7].			

Table 2: Secondary Efficacy Endpoints and Safety Overview (Through Week 26)

Secondary endpoints and safety profiles remained comparable between the two treatment arms through 26 weeks of the study[3].



Parameter	PF-06410293	Adalimumab-EU
ACR50 Response (Week 26)	Similar	Similar
ACR70 Response (Week 26)	Similar	Similar
DAS28-CRP <2.6 (Week 26)	Similar	Similar
Serious Adverse Events (SAEs)	4.0%	4.3%
Injection-Site Reactions	1.7%	2.0%
Anti-Drug Antibody (ADA) Positive	44.4%	50.5%
Neutralizing Antibodies (nAbs)	13.8%	14.0%
Data sourced from a review by Feng et al. summarizing the REFLECTIONS B538-02 trial results[3].		

The study concluded that the efficacy, safety, and immunogenicity of PF-06410293 and the adalimumab reference product were similar in patients with active RA on background methotrexate[7].

Experimental Protocols in Preclinical Rheumatoid Arthritis Models

The following protocols describe standard methodologies used to evaluate the in vivo efficacy of anti-TNF- α biologics like adalimumab in established animal models of rheumatoid arthritis.

A. Human TNF-α Transgenic (Tg197) Mouse Model

This model is considered highly relevant for testing human-specific TNF- α inhibitors. Tg197 mice overexpress human TNF- α , leading to the spontaneous development of chronic, erosive polyarthritis that closely mimics human RA[9][10].

Model: Tg197 mice



- Disease Induction: Spontaneous onset, with symptoms appearing at 3-4 weeks of age and established disease by 6-7 weeks[10].
- Treatment Protocol (Prophylactic Example):
 - Dosing: Adalimumab administered at 0.3, 0.6, or 1.2 mg/kg[9]. Another study used 10 mg/kg[11].
 - Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injection.
 - Frequency: Twice weekly.
 - Duration: Initiated at 3 weeks of age (disease onset) and continued until a predefined endpoint (e.g., 10 weeks of age)[9][11].
- · Key Efficacy Endpoints:
 - Clinical Arthritis Score: Visual assessment of joint swelling and inflammation (e.g., on a 0-4 scale per paw).
 - Histopathology: Microscopic examination of joints for synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.
 - Biomarkers: Measurement of serum human TNF-α and mouse IL-6 levels.
 - Body Weight: Monitoring for cachexia, a common symptom in this model[10].

B. Collagen-Induced Arthritis (CIA) Mouse Model

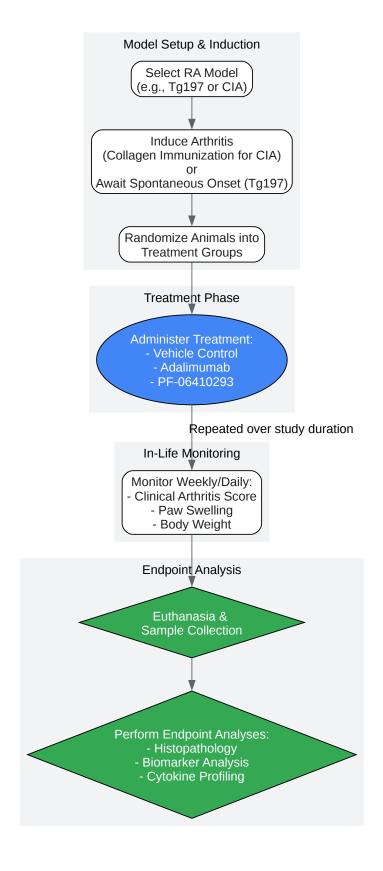
The CIA model is an immune-mediated model where arthritis is induced by immunization with type II collagen, a major component of articular cartilage. It shares key pathological and immunological features with human RA, including T-cell and B-cell involvement[12][13].

- Model: Genetically susceptible mouse strains (e.g., DBA/1).
- Disease Induction:



- Primary Immunization (Day 0): Emulsification of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA) and intradermal injection at the base of the tail.
- Booster Immunization (Day 21): A second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA)[13].
- Treatment Protocol (Therapeutic Example):
 - Dosing: Adalimumab administered at 1 mg/kg per day[12].
 - Route of Administration: Subcutaneous (SC) injection.
 - Frequency: Daily.
 - Duration: Initiated after the booster immunization or upon the first signs of clinical arthritis and continued for a specified period (e.g., 2-3 weeks).
- Key Efficacy Endpoints:
 - Arthritis Incidence & Severity Score: Monitoring the percentage of mice that develop arthritis and the clinical score of affected paws.
 - Paw Thickness/Swelling: Measurement using calipers.
 - Histopathology: Analysis of joint sections for inflammation, pannus formation, and tissue destruction.
 - Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., IL-6, IL-17) in serum or joint tissue homogenates[12].





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Caption: General workflow for preclinical evaluation in RA animal models.



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